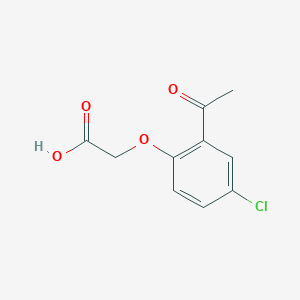

2-(2-Acetyl-4-chlorophenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-acetyl-4-chlorophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCMQEKFMZAWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325240 | |

| Record name | NSC409414 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21758-94-1 | |

| Record name | NSC409414 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC409414 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of 2 2 Acetyl 4 Chlorophenoxy Acetic Acid

Established Synthetic Routes for the Chemical Compound

The construction of the 2-(2-Acetyl-4-chlorophenoxy)acetic acid molecule can be achieved through several strategic pathways, primarily involving the sequential introduction of its key functional groups: the acetyl group, the chloro substituent, and the phenoxyacetic acid moiety.

Multi-step Synthesis from Precursors (e.g., 2-(2-acetylphenoxy)acetic acid)

One common approach involves a multi-step sequence starting from a precursor that already contains the acetylphenoxyacetic acid scaffold, followed by a targeted chlorination step. This method allows for the synthesis of various halogenated derivatives from a common intermediate.

The general strategy is as follows:

Synthesis of the Precursor : The initial step is the synthesis of 2-(2-acetylphenoxy)acetic acid. This is typically achieved via a Williamson ether synthesis, where 2-hydroxyacetophenone (B1195853) is reacted with an alkali salt of a haloacetic acid, such as sodium chloroacetate, in a basic medium.

Chlorination : The synthesized 2-(2-acetylphenoxy)acetic acid is then subjected to chlorination. Electrophilic aromatic substitution using a chlorinating agent introduces the chlorine atom onto the aromatic ring. The acetyl and phenoxyacetic acid groups are ortho-, para-directing. Due to steric hindrance from the bulky groups at positions 1 and 2, the chlorine atom is preferentially directed to the para position (position 4).

Various chlorinating agents and catalysts can be employed for this transformation. For instance, elemental chlorine in a suitable solvent like acetic acid, often in the presence of a catalyst such as iron or an iron salt, is a common method for the chlorination of phenoxyacetic acids. google.comgoogle.comgoogle.com Another approach involves using hypochlorite (B82951) ions in an alkaline aqueous medium. google.com The reaction conditions, including temperature and reaction time, are carefully controlled to achieve high selectivity and yield. google.comgoogle.com

| Chlorinating Agent | Catalyst/Medium | Typical Temperature | Reference |

|---|---|---|---|

| Chlorine (gas) | Acetic Acid / FeCl₃ | 30-100 °C | google.comgoogle.com |

| Chlorine (gas) | Dichlorobenzene / Iron Oxide | 30 °C | google.com |

| Hypochlorite ion | Alkaline aqueous medium | < 10 °C | google.com |

| Chlorine (gas) | Ionic Liquid (Imidazole-based) | 30-70 °C | google.com |

Strategic Incorporations of Acetyl and Chlorophenoxy Moieties

An alternative and more direct route involves starting with a phenol (B47542) that already contains the acetyl and chloro substituents, namely 2-acetyl-4-chlorophenol. The phenoxyacetic acid side chain is then constructed onto this pre-functionalized scaffold. This method is an application of the well-established Williamson ether synthesis. gordon.edumiracosta.edu

The key steps are:

Deprotonation of the Phenol : 2-acetyl-4-chlorophenol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. This deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium or potassium 2-acetyl-4-chlorophenoxide.

Nucleophilic Substitution : The resulting phenoxide ion is then reacted with a haloacetic acid, typically chloroacetic acid or its sodium salt. gordon.edumiracosta.edu The phenoxide acts as a nucleophile, displacing the halide from the alpha-carbon of the chloroacetic acid in an SN2 reaction to form the ether linkage.

Acidification : The reaction mixture, which contains the sodium or potassium salt of the final product, is then acidified with a mineral acid like hydrochloric acid (HCl). This protonates the carboxylate, precipitating the this compound, which can then be isolated by filtration. gordon.edu

This synthetic strategy is often preferred for its high convergence and good yields, as the key fragments are assembled in the final step.

Synthesis of Chemically Modified Derivatives and Analogs

The core structure of this compound possesses two primary functional groups—the carboxylic acid and the acetyl group—that are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives and analogs.

Esterification Reactions (e.g., Methyl 2-(2-Acetyl-4-chlorophenoxy)acetate)

The carboxylic acid moiety can be readily converted into its corresponding esters through several standard esterification methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

To synthesize Methyl 2-(2-Acetyl-4-chlorophenoxy)acetate, the parent acid would be reacted with methanol, typically in excess to drive the equilibrium towards the product, with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mixture is usually heated to reflux to increase the reaction rate. Water is formed as a byproduct, and its removal can further improve the yield of the ester. While specific synthesis of this exact ester is not detailed in the provided search results, the synthesis of related phenoxyacetate (B1228835) esters is well-documented. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | General Conditions |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ (catalytic) | Reflux, excess methanol |

Functional Group Interconversions on the Phenoxyacetic Acid Scaffold

The phenoxyacetic acid scaffold provides multiple sites for functional group interconversion, enabling the creation of a wide range of analogs. slideshare.netsolubilityofthings.com

Transformations of the Carboxylic Acid Group:

Amide Formation : The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride (using thionyl chloride or oxalyl chloride) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2-acetyl-4-chlorophenoxy)ethanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Decarboxylation : Under certain conditions, often involving photoredox or radical-based methods, carboxylic acids can undergo decarboxylation to generate alkyl radicals, which can then be trapped to form new C-C or C-heteroatom bonds. princeton.edu

Transformations of the Acetyl Group:

Reduction : The ketone of the acetyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 2-(4-chloro-2-(1-hydroxyethyl)phenoxy)acetic acid.

Oxidation (Haloform Reaction) : If treated with a halogen (e.g., Br₂, I₂) in the presence of a base, the methyl ketone can undergo the haloform reaction to yield a carboxylic acid (after acidification), resulting in 2-carboxy-4-chlorophenoxyacetic acid.

Condensation Reactions : The α-protons of the acetyl group are acidic and can participate in base-catalyzed aldol-type condensation reactions with aldehydes or ketones to form more complex structures.

These transformations allow for systematic modification of the molecule to explore structure-activity relationships in various applications. organic-chemistry.org

Green Chemistry Approaches in the Synthesis of Related Phenoxyacetic Acids

In recent years, there has been a significant push to develop more environmentally benign synthetic methods in chemical manufacturing. For the synthesis of phenoxyacetic acids, several green chemistry approaches have been explored to reduce waste, eliminate hazardous solvents, and improve energy efficiency. farmaciajournal.com

One of the most promising green techniques is the use of microwave irradiation. tandfonline.comtandfonline.com Microwave-assisted synthesis of phenoxyacetic acids has been shown to offer several advantages over conventional heating methods:

Reduced Reaction Times : Reactions that typically require several hours of refluxing can often be completed in a matter of minutes under microwave irradiation. tandfonline.com

Solvent-Free Conditions : Many microwave-assisted syntheses of phenoxyacetic acids can be performed under solvent-free or "dry media" conditions. tandfonline.comtandfonline.com This involves mixing the neat reactants (a phenol, a haloacetic acid, and a solid base like NaOH) and irradiating the mixture. This drastically reduces the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging.

Improved Yields : The high efficiency of energy transfer in microwave heating can lead to higher product yields and fewer side products compared to classical methods. tandfonline.com

For example, the Williamson ether synthesis to produce phenoxyacetic acids has been successfully adapted to a solvent-free, microwave-assisted protocol. farmaciajournal.comtandfonline.com In this approach, the substituted phenol, monochloroacetic acid, and sodium hydroxide are mixed and irradiated in a microwave reactor, leading to high yields of the desired product in a fraction of the time required for conventional synthesis. tandfonline.com These green methodologies are directly applicable to the synthesis of this compound and its analogs, paving the way for more sustainable manufacturing processes. sphinxsai.com

Advanced Spectroscopic and Crystallographic Elucidation of 2 2 Acetyl 4 Chlorophenoxy Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton (¹H) NMR Spectral Analysis

Specific ¹H NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 2-(2-Acetyl-4-chlorophenoxy)acetic acid, are not available in published literature.

Carbon-13 (¹³C) NMR Spectral Analysis

Detailed ¹³C NMR spectral data, including the chemical shifts of all carbon atoms in this compound, have not been reported.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, NOESY)

There are no available studies that employ two-dimensional NMR techniques for the structural elucidation of this compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectrometry

Specific FT-IR and Raman vibrational frequencies and their corresponding assignments for the functional groups present in this compound are not documented in the searched scientific databases.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Detailed mass spectrometry data, including the molecular ion peak and fragmentation patterns of this compound under either EI or ESI conditions, have not been found in the available literature.

Further research involving the synthesis and subsequent analytical characterization of this compound would be required to generate the experimental data necessary to fulfill the detailed outline of this article.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, with a chemical formula of C₁₀H₉ClO₄, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O). This calculated value would then be compared to the experimental value obtained from an HRMS instrument. A close match between the theoretical and experimental exact masses would provide strong evidence for the compound's elemental formula, confirming its identity and purity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high precision.

If a suitable single crystal of this compound were analyzed, X-ray crystallography would provide definitive information on its solid-state conformation. This would include the planarity of the benzene (B151609) ring, the orientation of the acetyl and carboxymethyl substituents relative to the ring, and details of intermolecular interactions such as hydrogen bonding or stacking, which dictate the crystal packing arrangement. No published crystallographic data for this specific compound is currently available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions associated with the substituted benzene ring and the acetyl group's carbonyl function. The presence of the chloro, acetyl, and phenoxyacetic acid groups on the benzene ring would influence the energy of these transitions and thus the λmax values. The absorption of UV radiation by organic molecules like this is restricted to these specific functional groups (chromophores) that possess valence electrons with low excitation energy. While spectra for related compounds like 2,4-dichlorophenoxyacetic acid exist, specific experimental UV-Vis data for this compound is not documented in available sources. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 2 Acetyl 4 Chlorophenoxy Acetic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in 2-(2-Acetyl-4-chlorophenoxy)acetic acid, participating in characteristic reactions such as esterification, amide formation, and acid-base equilibria.

Esterification and Amide Formation Mechanisms

The conversion of the carboxylic acid group into esters and amides represents fundamental transformations in organic synthesis.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.comyoutube.com This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol. The mechanism proceeds through several equilibrium steps. chemguide.co.uk Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water is removed as it is formed. masterorganicchemistry.com

Amide Formation: Direct conversion of carboxylic acids to amides by reaction with an amine is generally difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid is typically activated first. One common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgyoutube.com The resulting acyl chloride is highly electrophilic and reacts readily with an amine in a nucleophilic acyl substitution reaction to form the amide. youtube.com Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or other modern reagents can be used to facilitate the direct amidation reaction under milder conditions. organic-chemistry.org Another approach involves forming an ammonium salt by reacting the carboxylic acid with ammonium carbonate, which upon heating, dehydrates to form the primary amide. libretexts.orgchemguide.co.uk

| Reaction | Reagents | General Mechanism |

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Proton transfer. 4. Elimination of water. 5. Deprotonation to yield ester. chemguide.co.uk |

| Amide Formation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | 1. Conversion to acyl chloride. 2. Nucleophilic attack by amine on acyl chloride. 3. Elimination of chloride to form amide. youtube.com |

| Amide Formation (Direct Coupling) | Amine (R'R''NH), Coupling Agent (e.g., DCC) | Activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack by the amine. organic-chemistry.org |

Acid-Base Equilibria and Protonation Studies

As a carboxylic acid, this compound acts as a Brønsted-Lowry acid, capable of donating a proton to a base. uml.edu The acidity of the compound is quantified by its acid dissociation constant (Ka) or its corresponding pKa value. In an aqueous solution, the acid establishes an equilibrium, donating a proton to water to form a carboxylate anion and a hydronium ion. libretexts.org

The acidity of this particular molecule is influenced by the electronic effects of the substituents on the aromatic ring. The chlorine atom at the para-position and the acetyl group at the ortho-position are both electron-withdrawing groups. These groups exert a negative inductive effect, pulling electron density away from the phenoxy ring and, consequently, from the carboxylate group. This delocalization stabilizes the negative charge of the conjugate base, which shifts the equilibrium towards dissociation, making the acid stronger (i.e., having a lower pKa) compared to unsubstituted phenoxyacetic acid. libretexts.org For comparison, the pKa of the related 2-chlorophenoxyacetic acid is approximately 3.05. nih.gov

| Factor | Effect on Acidity |

| Carboxylic Acid Group | Primary proton donor. uml.edu |

| Electron-Withdrawing Substituents (Cl, Acetyl) | Stabilize the conjugate base through inductive effects, increasing acidity. libretexts.org |

| Equilibrium in Water | R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺ libretexts.org |

Transformations Involving the Acetyl Group

The acetyl group, a ketone, provides another site for chemical reactions, primarily involving the electrophilic carbonyl carbon and the adjacent methyl protons.

Nucleophilic Reactions (e.g., Hydrolysis)

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. libretexts.org A key reaction is hydrolysis, which is the cleavage of the acetyl group. Base-catalyzed hydrolysis occurs via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. core.ac.uk This forms a tetrahedral intermediate which can then collapse, leading to the cleavage of the carbon-carbon bond, although this is less common for ketones than for esters. More typically, reactions at the acetyl group involve nucleophilic addition, similar to other ketones. libretexts.org

Oxidation and Reduction Pathways

The acetyl group can undergo both oxidation and reduction.

Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, which, after protonation during workup, yields the corresponding alcohol, 1-(5-chloro-2-(carboxymethoxy)phenyl)ethanol.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), the acetyl group can be cleaved. ucr.edu The Baeyer-Villiger oxidation, using a peroxyacid, could convert the acetyl group into an ester (an acetate (B1210297) group), which could then be hydrolyzed. ucr.edu

| Transformation | Reagents | Product Functional Group |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Oxidation (Baeyer-Villiger) | Peroxyacid (e.g., m-CPBA) | Ester (Acetate) ucr.edu |

Electrophilic Aromatic Substitution on the Chlorinated Phenyl Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. byjus.comyoutube.com The position of the incoming electrophile is directed by the substituents already present on the ring. uci.edu The reactivity of the ring is also affected; activating groups increase the rate of reaction, while deactivating groups decrease it. uci.edu

The directing effects of the three substituents are as follows:

-Cl (Chloro group): An ortho, para-director, but deactivating due to its strong inductive electron withdrawal. uci.edu

-C(O)CH₃ (Acetyl group): A meta-director and is strongly deactivating due to both inductive and resonance effects. uci.edu

-OCH₂COOH (Oxyacetic acid group): An ortho, para-director and an activating group due to the lone pairs on the ether oxygen that can be donated to the ring through resonance.

| Substituent | Type | Directing Effect |

| -OCH₂COOH | Activating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para uci.edu |

| -C(O)CH₃ | Deactivating | Meta uci.edu |

Hydrolysis and Degradation Pathways of the Ether Linkage

A thorough review of publicly available scientific literature reveals a notable absence of specific studies on the hydrolysis and degradation pathways of the ether linkage in this compound. While research exists for structurally related phenoxyacetic acid herbicides, direct experimental data detailing the mechanisms, kinetics, and products of ether linkage cleavage for this specific compound are not available.

Factors that typically influence the hydrolysis of ether linkages in similar compounds include pH, temperature, and the presence of catalysts. However, without dedicated research on this compound, any discussion of its hydrolytic stability would be speculative.

Interactive Data Table: Hydrolysis of this compound

| Parameter | Condition | Half-life (t½) | Degradation Products | Source |

| pH | No data available | No data available | No data available | No data available |

| Temperature | No data available | No data available | No data available | No data available |

As of the latest literature search, no specific experimental data is available for the hydrolysis of this compound.

Environmental Fate and Transformation Mechanisms in Abiotic and Biotic Systems

The environmental fate of a chemical compound is dictated by a combination of physical, chemical, and biological processes. For this compound, a comprehensive understanding of its behavior in abiotic and biotic systems is crucial for environmental risk assessment. However, specific research on this compound is limited.

There is a lack of specific studies investigating the photolytic degradation of this compound. Photolysis, the breakdown of compounds by light, can be a significant degradation pathway for many organic molecules in the environment. This process can involve direct absorption of light by the molecule or indirect degradation initiated by photosensitized reactions. The rate and mechanism of photolysis are influenced by factors such as the wavelength and intensity of light, as well as the presence of other substances in the environment. Without experimental data, the susceptibility of this compound to photolytic degradation and the resulting transformation products remain unknown.

As mentioned in section 4.4, there is no specific information available regarding the hydrolytic stability and degradation pathways of this compound in environmental systems. The stability of the ether linkage and other functional groups under various environmental pH and temperature conditions has not been experimentally determined for this particular compound.

The biodegradation of this compound by microorganisms in environmental matrices such as soil and water has not been documented in the scientific literature. While many microorganisms are known to degrade other phenoxyacetic acid herbicides, the specific enzymes and metabolic pathways that might be involved in the breakdown of the acetyl and chloro-substituted phenoxyacetic acid structure of this compound have not been identified. Research is needed to determine the key microbial species, enzymatic processes, and the resulting metabolites involved in the biodegradation of this compound.

Interactive Data Table: Environmental Fate of this compound

| Degradation Process | Environmental Matrix | Key Findings/Mechanisms | Resulting Products | Source |

| Photolysis | No data available | No data available | No data available | No data available |

| Hydrolysis | No data available | No data available | No data available | No data available |

| Biodegradation | No data available | No data available | No data available | No data available |

As of the latest literature search, no specific experimental data is available for the environmental fate of this compound.

Structure Activity Relationship Sar and Molecular Mechanism Studies of 2 2 Acetyl 4 Chlorophenoxy Acetic Acid and Analogs Excluding Clinical Human Data

Elucidation of Molecular Targets and Biochemical Pathways

The biological activity of 2-(2-Acetyl-4-chlorophenoxy)acetic acid and its structural analogs, particularly those in the phenoxyacetic acid class, is often linked to their ability to interfere with specific enzymatic pathways.

Acetyl-CoA Carboxylase (ACCase): Acetyl-CoA carboxylase (ACC) is a critical biotin-dependent enzyme that catalyzes the first committed step in the biosynthesis of fatty acids by converting acetyl-CoA to malonyl-CoA. wikipedia.org This function makes it a vital target for various compounds. Herbicides belonging to the aryloxyphenoxypropionate (FOPs) chemical class, which are structurally related to this compound, are known to act as ACCase inhibitors. ucanr.edu These inhibitors typically target the carboxyltransferase (CT) domain of the enzyme. nih.gov By blocking ACCase, these compounds disrupt the production of fatty acids, which are essential for building cell membranes and other vital functions, ultimately leading to cell death in susceptible organisms. researchgate.net While broadleaf species are often naturally resistant due to a less sensitive ACCase enzyme, this mechanism is a primary mode of action for many related herbicides. ucanr.edu

IAGlc Synthase: Studies on analogs provide direct evidence of enzyme inhibition. The compound 2,4-dichlorophenoxyacetic acid (2,4-D), a close structural analog, has been shown to inhibit indole-3-acetyl-β-d-glucose (IAGlc) synthase from maize. researchgate.net This enzyme is responsible for glucosylating the plant hormone indole-3-acetic acid (IAA), thereby inactivating it. The inhibition of IAGlc synthase by 2,4-D is competitive, as its structure is similar to the enzyme's natural substrate, IAA. researchgate.net This inhibition leads to a decrease in the enzyme's affinity for IAA. researchgate.net

Below is a data table summarizing the inhibitory effect of the analog 2,4-D on IAGlc synthase activity.

| Inhibitor | Substrate | Substrate Concentration | IC50 Value | Inhibition Type |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Indole-3-acetic acid (IAA) | 1.95 mM | 439 µM | Competitive |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Indole-3-acetic acid (IAA) | 3.0 mM | 350 µM | Competitive |

Data sourced from a biochemical characterization of recombinant maize IAGlc synthase. researchgate.net

Enoyl ACP Reductase: Enoyl-acyl carrier protein reductase (ENR) is another key enzyme in fatty acid synthesis, responsible for catalyzing the final step in the elongation cycle. nih.govwikipedia.org It is a validated target for antibacterial compounds like triclosan. nih.govwikipedia.org The enzyme reduces a carbon-carbon double bond in an enoyl moiety attached to an acyl carrier protein (ACP). uniprot.org While ENR is a known target for various inhibitors, current research available through searches does not establish a direct inhibitory mechanism for this compound or its immediate phenoxyacetic acid analogs on this specific enzyme.

The Activating Transcription Factor 4 (ATF4) pathway is a key component of the Unfolded Protein Response (UPR), a cellular stress response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). nih.gov Under ER stress, the PERK kinase phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general shutdown of protein synthesis but selectively increases the translation of ATF4. nih.govnih.gov ATF4 then acts as a transcription factor to upregulate genes involved in stress adaptation and recovery. nih.gov While this pathway is a critical area of study in cellular stress, the available scientific literature from searches does not indicate that this compound or its close analogs directly modulate the ATF4 signaling pathway.

In vitro studies on analogs of this compound have demonstrated interactions with cellular components and macromolecules. Research on 2,4-D showed it can affect the structure of erythrocyte membranes by interacting with dimyristoylphosphatidylcholine, a lipid component, which could compromise membrane integrity. mdpi.com

Further in vitro experiments using bovine fetal muscle cells exposed to 2,4-D revealed several cellular changes. nih.gov Treatment with the compound led to an increase in the number of differentiating and degenerating cells compared to controls. nih.gov Additionally, mitotic abnormalities were observed, including the formation of unipolar and tripolar spindles. nih.gov These findings suggest that phenoxyacetic acid analogs can directly interact with and affect mammalian cells in a laboratory setting, influencing processes like cell division and differentiation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to explore the links between the structural properties of chemical compounds and their biological activities. biointerfaceresearch.com

QSAR modeling is a powerful tool for predicting the biological activity of new chemical entities before their synthesis and experimental testing. biointerfaceresearch.com For classes of compounds like phenoxyacetic acid derivatives, QSAR models can be developed to predict properties influencing their efficacy. mdpi.com The process involves creating a dataset of compounds with known activities and calculating various molecular descriptors for each. Statistical methods, such as genetic algorithms combined with multiple linear regression (GA-MLR), are then used to generate a mathematical model that correlates the descriptors with the activity. biointerfaceresearch.com The predictive power of these models is evaluated through rigorous internal and external validation techniques to ensure their robustness and reliability for screening new compounds. nih.gov While a specific QSAR model for this compound was not identified in the search results, studies on its congeners establish the methodology and feasibility of such predictive modeling. mdpi.com

A key aspect of QSAR modeling is identifying which molecular descriptors—numerical values that describe the chemical and physical properties of a molecule—are most strongly correlated with the compound's biological or mechanistic effects. For the broader class of phenoxyacetic acid-derived congeners, several descriptors have been analyzed to understand their influence on biological efficacy. mdpi.com These descriptors can be related to lipophilicity (log P), molecular size (molecular weight), and electronic properties (polarizability, topological polar surface area). mdpi.com

The table below lists some molecular descriptors and their typical value ranges for phenoxyacetic acid derivatives, which are crucial for building predictive QSAR models. mdpi.com

| Molecular Descriptor | Symbol | Description | Typical Range for Phenoxyacetic Acid Analogs |

| Molecular Weight | MW | The sum of the atomic weights of all atoms in a molecule. | 166.17 - 292.41 g/mol |

| Log P | log Po/w | A measure of a compound's lipophilicity or hydrophobicity. | 0.424 - 3.379 |

| Topological Polar Surface Area | TPSA | The surface sum over all polar atoms, a predictor of drug transport properties. | 46.53 - 95.36 Ų |

| Polarizability | α | The ability of the electron cloud of a molecule to be distorted by an electric field. | 16.26 - 33.76 ų |

Data sourced from a study on phenoxyacetic acid-derived congeners. mdpi.com

By correlating these types of descriptors with observed activity, QSAR models can provide insights into the structural requirements for a desired mechanistic effect, such as enzyme inhibition or cellular disruption.

Molecular Docking and Computational Binding Analysis

Molecular docking and computational analyses are powerful tools used to predict and analyze the interaction between a ligand, such as this compound or its analogs, and the binding site of a target receptor. These studies provide critical insights into the binding affinity, orientation, and non-covalent interactions that govern the biological activity of a compound.

Computational docking studies on analogs like 2-(2,4-dichlorophenoxy)acetic acid have been performed to elucidate their interaction with enzyme active sites. mdpi.com For instance, the binding of phenoxyacetic acid derivatives to the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory research, has been investigated. mdpi.com These studies show that the ligand effectively interacts with the active site of the enzyme. mdpi.com

The binding interactions of related compounds, such as organotin(IV) derivatives of 4-chlorophenoxyacetic acid, have also been explored with various protein targets, including the human angiotensin-converting enzyme 2 (ACE2) and proteins from the SARS-CoV-2 virus. scienceopen.com The analysis of these interactions reveals that specific polar and hydrophobic contacts contribute to the stability of the ligand-receptor complex. scienceopen.com The strength of the complex formed between the compound and the enzyme is a key determinant of its potential inhibitory activity. mdpi.com In many cases, derivatives have been shown to form stronger complexes with the target enzyme compared to the parent phenoxyacetic acid. mdpi.com

| Analog Studied | Target Receptor/Protein | Key Findings from Docking Analysis |

| 2-(2,4-dichlorophenoxy)acetic acid | Cyclooxygenase-2 (COX-2) | Effective interaction with the active site; derivatives can form stronger complexes than the parent acid. mdpi.com |

| Organotin(IV) derivatives of 4-chlorophenoxyacetic acid | Angiotensin-converting enzyme 2 (ACE2), SARS-CoV-2 proteins | Showed adequate binding interactions, including polar interactions, with target proteins. scienceopen.com |

This table is generated based on available data for analog compounds and illustrates the types of insights gained from molecular docking studies.

The binding of a ligand to an enzyme's active site is not a rigid lock-and-key process but a dynamic interaction that often involves conformational changes in both the ligand and the receptor. nih.gov Conformational analysis investigates these structural rearrangements, which are critical for catalytic activity. The redesign of enzyme active sites has shown that mutations can reshape the binding cavity through both side-chain alterations and significant rearrangements of active site loops. nih.gov

This structural flexibility, or conformational sampling, can define an enzyme's activity profile. nih.gov Analysis of functionally diverse proteins within the tautomerase superfamily reveals that allosteric coupling and long-range communications between different parts of the protein, such as the C-terminal region and the active site, play a functional role in catalysis. mdpi.com Therefore, when a compound like this compound binds to a target, understanding the resulting conformational changes within the enzyme's active site is crucial for explaining its mechanism of action. These changes can influence substrate recognition, transition state stabilization, and ultimately, the catalytic efficiency of the enzyme. nih.gov

Enantioselective Recognition and Biocatalytic Resolution (e.g., via Lipases)

Many phenoxyacetic acid derivatives possess a chiral center, meaning they exist as a pair of enantiomers. These enantiomers can exhibit different biological activities, making their separation, or resolution, highly important. Biocatalytic resolution using enzymes like lipases is an effective method for achieving this separation due to the high enantioselectivity of these enzymes. jocpr.comresearchgate.net

Lipases can selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other unreacted and thus allowing for their separation. jocpr.com This kinetic resolution can be achieved through hydrolysis or esterification reactions. researchgate.net For example, Carica papaya lipase (B570770) (CPL) has demonstrated high enantioselectivity in the kinetic resolution of related compounds like (RS)-2-(4-chlorophenoxy)propionic acid through esterification in organic solvents. researchgate.net Similarly, the lipase Lip2p from Yarrowia lipolytica has been used as an efficient catalyst for the resolution of 2-bromo-arylacetic acid esters, which are important pharmaceutical intermediates. researchgate.net The efficiency and selectivity of these resolutions can be influenced by various factors, including the choice of solvent, temperature, and the specific lipase used. researchgate.net

| Enzyme | Substrate (Analog) | Reaction Type | Key Finding |

| Carica papaya lipase (CPL) | (RS)-2-(4-chlorophenoxy)propionic acid | Esterification | High enzyme activity and enantioselectivity observed in anhydrous cyclohexane. researchgate.net |

| Carica papaya lipase (CPL) | (R,S)-2-bromophenylacetic acid octyl ester | Hydrolysis | High enantioselectivity (E >200) achieved in decane. researchgate.net |

| Lip2p lipase from Yarrowia lipolytica | 2-bromo-arylacetic acid esters | Hydrolysis | Efficient catalyst for resolution; selectivity can be inverted via protein engineering. researchgate.net |

| Porcine pancreatic lipase | (+/-)-2,4-diacetoxyphenyl (1-ethyl)pentyl ketone | Deacetylation | Successful enantiomeric resolution of a racemic ketone precursor. nih.gov |

This table summarizes findings from biocatalytic resolution studies on compounds structurally related to this compound.

Cellular Responses in Model Organisms (e.g., yeast adaptation to related xenobiotics)

Model organisms like the yeast Saccharomyces cerevisiae are valuable for studying cellular responses to xenobiotics, including weak acids like phenoxyacetic acid derivatives. When exposed to acetic acid, yeast cells exhibit a complex adaptive response to mitigate cellular stress. nih.govfrontiersin.org Since the intracellular pH is near-neutral, weak acids like this compound can dissociate upon entering the cell, leading to cytoplasmic acidification and anion accumulation. nih.govfrontiersin.org

To counteract this, yeast cells activate mechanisms to maintain pH homeostasis, primarily through the plasma membrane proton-translocating ATPase (Pma1p), which actively pumps protons out of the cell in an ATP-dependent process. frontiersin.org A key adaptive response to acetic acid stress involves significant alterations to the cell wall. nih.gov Studies have shown that yeast increases its cell wall resistance, which corresponds to increased cell stiffness. nih.gov This biophysical change is linked to an increased content of cell wall β-glucans. nih.gov This response is considered crucial for limiting the futile cycle of the toxic, undissociated acid re-entering the cell after the anion form has been actively expelled. nih.gov At high concentrations, acetic acid can overwhelm these adaptive mechanisms and induce programmed cell death (PCD) in yeast. frontiersin.orgnih.govfrontiersin.org

| Stressor | Model Organism | Cellular Response | Underlying Mechanism |

| Acetic Acid | Saccharomyces cerevisiae | Increased cell wall resistance and stiffness | Increased content of cell wall β-glucans; transcriptional upregulation of genes like GAS1. nih.gov |

| Acetic Acid | Saccharomyces cerevisiae | Maintenance of intracellular pH | Activation of the plasma membrane H+-ATPase (Pma1p) to pump out excess protons. frontiersin.org |

| High concentrations of Acetic Acid | Saccharomyces cerevisiae, Zygosaccharomyces bailii | Programmed Cell Death (PCD) | Overwhelming of adaptive stress responses, leading to apoptosis-like or necrotic death. frontiersin.org |

This table outlines the adaptive responses observed in yeast when exposed to acetic acid, a model xenobiotic related to the subject compound.

Advanced Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum chemical calculations are fundamental to understanding the molecular properties of "2-(2-Acetyl-4-chlorophenoxy)acetic acid" at the electronic level. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in providing insights into the molecule's electronic structure, vibrational modes, and reactivity. mdpi.comwikipedia.org These computational approaches are often employed with various basis sets, such as 6-311+G(d,p), to achieve a balance between accuracy and computational cost. mdpi.com

The electronic structure of "this compound" can be elucidated through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. wikipedia.org A smaller HOMO-LUMO gap generally suggests higher reactivity and greater polarizability.

In analogous compounds like phenoxyacetic acid derivatives, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is distributed over the electron-withdrawing carboxylic acid group. wikipedia.org This distribution indicates that the phenoxy moiety acts as the primary electron donor, while the acetic acid portion is the electron acceptor. The resulting intramolecular charge transfer (ICT) is a key feature of this class of molecules.

A hypothetical table of HOMO-LUMO energies and the energy gap for "this compound," calculated using DFT with a B3LYP functional and a 6-311++G(d,p) basis set, is presented below for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.70 |

Vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By employing methods like DFT, it is possible to predict the vibrational modes of "this compound" and simulate its theoretical spectra. mdpi.com These calculations provide a detailed assignment of the observed vibrational bands to specific functional groups and types of molecular motion, such as stretching, bending, and torsional modes.

A simulated vibrational frequency table for key functional groups in "this compound" is provided below. The values are hypothetical and would be obtained from DFT calculations.

| Functional Group | Vibrational Mode | Calculated Frequency (cm-1) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | ~3500 |

| Carboxylic Acid | C=O Stretch | ~1750 |

| Acetyl Group | C=O Stretch | ~1700 |

| Aromatic Ring | C=C Stretch | ~1600-1450 |

| Aromatic Ring | C-Cl Stretch | ~1100 |

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wikipedia.org The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas that are likely to be attacked by nucleophiles and electrophiles, respectively.

For "this compound," the MEP surface would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential (blue region), highlighting its acidic nature. The aromatic ring would display a more complex potential distribution due to the presence of the chloro and acetyl substituents.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

A hypothetical table of reactivity descriptors for "this compound" is shown below.

| Reactivity Descriptor | Formula | Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 |

| Global Electrophilicity Index (ω) | χ2 / (2η) | 3.66 |

In Silico Prediction of Chemical Reactivity and Stability

In silico methods are increasingly used to predict the chemical reactivity and stability of molecules, offering a rapid and cost-effective alternative to experimental studies. These computational tools can forecast a compound's susceptibility to various chemical reactions, such as hydrolysis, oxidation, and metabolic transformations.

For "this compound," in silico models could be employed to predict its degradation pathways in different environments. For instance, the ester linkage in the phenoxyacetic acid moiety could be susceptible to hydrolysis, leading to the formation of 2-acetyl-4-chlorophenol and glycolic acid. The reactivity of the acetyl group and the aromatic ring towards metabolic enzymes could also be assessed using predictive software.

The stability of the compound can be evaluated by calculating its thermodynamic properties, such as the enthalpy of formation and Gibbs free energy. These calculations can help determine whether the molecule is likely to be stable under specific conditions of temperature and pressure.

Advanced Solvation Models and Their Impact on Molecular Behavior

The behavior of "this compound" in solution is significantly influenced by its interactions with solvent molecules. Advanced solvation models are employed in computational chemistry to account for these effects. These models can be broadly categorized into implicit and explicit solvation models. nih.gov

Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. acs.orgrsc.org These models are computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's properties, such as its conformational equilibrium and electronic structure. acs.orgrsc.org

Explicit solvation models, on the other hand, involve the inclusion of individual solvent molecules in the simulation. While computationally more demanding, these models can provide a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. nih.gov For "this compound," which has a carboxylic acid group capable of forming strong hydrogen bonds with protic solvents, an explicit or a hybrid implicit-explicit model might be necessary to accurately capture its behavior in aqueous environments. sciopen.com The choice of solvation model can have a significant impact on the predicted properties of the molecule, including its acidity and reactivity in solution. researchgate.net

Force Field Development and Parameterization for Molecular Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. The accuracy of these simulations is highly dependent on the quality of the force field used, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates.

For a novel molecule like "this compound," specific force field parameters may not be available in standard force fields such as CHARMM or AMBER. ambermd.orgnih.gov Therefore, it is necessary to develop and parameterize a new set of parameters for this compound. This process typically involves obtaining initial parameters by analogy to similar chemical groups and then refining them to reproduce high-level quantum mechanical data or experimental results. nih.gov

The parameterization process for "this compound" would involve defining atom types, bond lengths, bond angles, dihedral angles, and non-bonded interaction parameters (van der Waals and electrostatic). The partial atomic charges are a critical component and are often derived from fitting to the quantum mechanically calculated electrostatic potential. The torsional parameters for the rotatable bonds, such as the one connecting the phenoxy group to the acetic acid moiety, are particularly important for describing the molecule's conformational flexibility and would be parameterized against quantum mechanical rotational energy profiles. mdpi.com General force fields like the CHARMM General Force Field (CGenFF) and the General Amber Force Field (GAFF) provide methodologies and tools to facilitate the parameterization of new drug-like molecules. nih.gov

Applications in Organic Synthesis and Agrochemical Research Focus on Chemical Intermediates

Utility as a Chemical Building Block for Complex Organic Molecules

2-(2-Acetyl-4-chlorophenoxy)acetic acid is a member of the phenoxyacetic acid chemical class. Compounds within this class serve as crucial building blocks in a variety of synthetic chemical processes. ontosight.aijetir.org The inherent characteristics of the phenoxyacetic acid framework make it a valuable precursor for the synthesis of more complex molecules. ontosight.ai This structural unit is fundamental in the production of numerous pharmaceuticals and agrochemicals. jetir.org The presence of a reactive carboxylic acid group, an acetyl functional group, and a substituted aromatic ring provides multiple sites for chemical modification. This versatility allows for its incorporation into larger, more intricate molecular structures, establishing phenoxyacetic acid and its derivatives as foundational components in the synthesis of many commercially important products. ontosight.aijetir.org

Role as an Intermediate in the Synthesis of Specialty Chemicals

While this compound is not a direct precursor in the synthesis of Azelastine Hydrochloride, its structural class is highly relevant. A critical intermediate for producing Azelastine Hydrochloride is 2-(p-chlorobenzoyl)benzoic acid, also known as 2-(para-chlorobenzene acetyl) benzoic acid. patsnap.comgoogle.comgoogle.com Azelastine Hydrochloride is an antihistamine medication used for the management of allergic rhinitis and conjunctivitis. nih.govgoogle.com

In the established synthesis pathway for Azelastine, 2-(p-chlorobenzoyl)benzoic acid undergoes a condensation reaction with a derivative of N-methylhexahydroazepin-4-one that has been subjected to a prior reduction step. google.comgoogle.com This condensation is a pivotal step in forming the characteristic phthalazinone ring system of the final Azelastine molecule. patsnap.comgoogle.com This process underscores the importance of specifically substituted benzoic acid derivatives as key structural components in the assembly of complex pharmaceutical compounds.

The molecular framework of this compound is structurally analogous to a key intermediate required for the synthesis of the broad-spectrum fungicide, Difenoconazole. This essential intermediate is identified as 2-chloro-4-(4-chlorophenoxy)acetophenone. patsnap.compatsnap.comgoogle.com

The production of this intermediate is typically achieved through the acylation of 3,4'-dichlorodiphenyl ether. google.com A common method involves the reaction of 3,4'-dichlorodiphenyl ether with acetyl chloride, utilizing a Lewis acid such as aluminum trichloride (B1173362) as a catalyst, to yield 2-chloro-4-(4-chlorophenoxy)acetophenone. patsnap.com This intermediate is then subjected to a sequence of reactions to construct the Difenoconazole molecule, which generally includes:

Ketalization: The ketone group of the acetophenone (B1666503) is protected by reacting it with 1,2-propanediol.

Bromination: The resulting molecule undergoes bromination.

Nucleophilic Substitution: The final step in forming the core structure involves a reaction of the brominated intermediate with 1,2,4-triazole, which introduces the functionally critical triazole ring.

This synthetic sequence highlights the role of substituted phenoxy acetophenones as foundational precursors in the manufacturing of sophisticated agrochemical products.

Research on Analogs as Plant Growth Regulators and Herbicides (Focus on Mechanistic Understanding)

Analogs of this compound, especially other chlorinated phenoxyacetic acids such as 2,4-D, are recognized for their potent auxin-mimicking capabilities, which is the basis for their widespread use as herbicides. unl.edupressbooks.pub These synthetic compounds emulate the function of the natural plant hormone indole-3-acetic acid (IAA) but exhibit greater stability and persistence within plant tissues. nih.gov

The herbicidal mechanism is initiated when the synthetic auxin binds to specific receptor proteins within the plant cell, primarily those belonging to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family. nih.govoup.com This binding event triggers the ubiquitination and subsequent proteasomal degradation of Aux/IAA proteins, which are transcriptional repressors. nih.gov The elimination of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that proceed to activate the expression of a wide array of auxin-responsive genes. nih.govoup.com

When applied at herbicidal concentrations, this process results in a massive and dysregulated activation of these genes, leading to a complete disruption of coordinated plant growth. nih.gov The physiological consequences of this hormonal imbalance include uncontrolled cell elongation, epinasty (the downward curvature of leaves), and abnormal tissue swelling, which collectively lead to the death of susceptible plants, typically broadleaf species. ucanr.edu

| Characteristic | Description |

|---|---|

| Dose-Response | At low concentrations, they function as plant growth regulators, promoting growth. At high concentrations, they exhibit phytotoxic effects. unl.edu |

| Hormone Replacement | They can be used to substitute for IAA as a necessary hormone supplement in plant cell culture media. unl.edu |

| Target Selectivity | Primarily effective against broadleaf weeds. Grass crops often show tolerance due to mechanisms such as restricted translocation and more efficient metabolic degradation of the herbicide. pressbooks.pub |

| Mode of Action | Induce rapid and uncontrolled cell elongation and division, leading to the disruption of numerous essential growth processes. unl.eduucanr.edu |

The principal biochemical impact of auxin-mimicking herbicides is the overstimulation of auxin-regulated metabolic and signaling pathways. nih.govucanr.edu This primary disruption triggers significant secondary effects on other biochemical pathways, most notably:

Ethylene (B1197577) Biosynthesis: A rapid and well-documented response to auxinic herbicide exposure is the overproduction of ethylene, a key plant stress hormone. This is a direct result of the upregulation of genes that encode for ACC (1-aminocyclopropane-1-carboxylic acid) synthase, a rate-limiting enzyme in the ethylene biosynthesis pathway. nih.gov

Abscisic Acid (ABA) Biosynthesis: Scientific investigations have demonstrated that auxin herbicides also induce a significant accumulation of abscisic acid (ABA), another hormone involved in plant stress responses. This is accomplished through the increased expression of genes encoding key enzymes in the ABA synthesis pathway, such as 9-cis-epoxycarotenoid dioxygenase (NCED). nih.gov

It is crucial to differentiate the mode of action of auxin mimics from that of herbicides that act as direct inhibitors of fatty acid biosynthesis. The inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), which catalyzes the first committed step of fatty acid synthesis, is the mechanism for distinct herbicide classes, including the aryloxyphenoxypropionates (commonly known as 'fops') and the cyclohexanediones ('dims'). umn.eduunl.edu Although some compounds in these classes also contain a "phenoxy" moiety, their molecular target and biochemical mode of action are fundamentally different from those of auxin mimics. umn.edu The phytotoxicity of phenoxyacetic acid analogs is a consequence of systemic hormonal disruption, not the direct enzymatic inhibition of lipid production. ucanr.edu

| Herbicide Class | Primary Target Site | Key Biochemical Effect | Example Compound |

|---|---|---|---|

| Phenoxyacetic Acids | TIR1/AFB Auxin Receptors | Disruption of hormone-regulated gene expression | 2,4-D |

| Aryloxyphenoxy-propionates | Acetyl-CoA Carboxylase (ACCase) | Inhibition of fatty acid biosynthesis | Diclofop-methyl unl.edu |

| Cyclohexanediones | Acetyl-CoA Carboxylase (ACCase) | Inhibition of fatty acid biosynthesis | Sethoxydim umn.edu |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Acetyl-4-chlorophenoxy)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves regioselective halogenation or esterification. For example, bromination in acetic acid (e.g., adding bromine dropwise to a stirred solution of a precursor like 4-methoxyphenylacetic acid) under controlled temperatures (room temperature to 60°C) ensures regioselectivity . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of precursor to bromine), reaction time (30–60 minutes), and solvent polarity. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent positions (e.g., acetyl and chlorophenoxy groups) and verify absence of impurities. For example, methoxy groups exhibit singlet peaks near δ 3.8 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98%) using acetonitrile/water gradients .

- Melting Point Analysis : Sharp melting points (e.g., 120–122°C) confirm crystallinity and purity .

Q. How can researchers mitigate human error in quantitative analysis of this compound, such as during titration?

- Methodological Answer : Automated titration systems reduce errors in endpoint detection (e.g., potentiometric titration for carboxylic acid quantification). Calibrating equipment (e.g., pipettes, burettes) and using internal standards (e.g., deuterated analogs in NMR) improve reproducibility. Triple replicates and statistical analysis (e.g., %RSD < 2%) validate precision .

Advanced Research Questions

Q. How do electronic properties of substituents (e.g., acetyl, chloro) influence the crystal packing and hydrogen-bonding motifs of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals that electron-withdrawing groups (e.g., Cl) increase C–C–C bond angles (e.g., 121.5° vs. 118.2° for electron-donating groups) due to reduced electron density. Centrosymmetric hydrogen-bonded dimers (R(8) motif) form via carboxylic acid O–H···O interactions (bond length ~1.82 Å). Computational modeling (DFT) predicts electrostatic potential surfaces to rationalize packing .

Q. What strategies resolve contradictions in reported toxicity data for chlorophenoxyacetic acid derivatives?

- Methodological Answer : Discrepancies arise from varying experimental models (e.g., in vitro vs. in vivo) or impurity levels. Harmonize data by:

- Standardized Assays : Use OECD guidelines (e.g., Test No. 423 for acute oral toxicity).

- Analytical Validation : Quantify impurities (e.g., dichlorodioxins) via GC-MS to correlate purity with toxicity .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from diverse studies .

Q. What mechanistic insights explain the environmental degradation pathways of this compound in soil?

- Methodological Answer : Aerobic degradation studies (ISO 11266) show microbial cleavage of the phenoxy group via hydrolytic enzymes. LC-MS/MS identifies metabolites (e.g., 4-chlorophenol). Soil column experiments under varying pH (5–8) and organic matter content (2–10%) quantify half-lives (t = 15–60 days). Isotopic labeling (-acetate) traces mineralization to CO .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the acetyl group’s carbonyl carbon (LUMO energy = -1.8 eV) is susceptible to nucleophilic attack. Solvent effects (PCM model) and transition-state analysis (IRC) optimize reaction pathways for amide or ester derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.